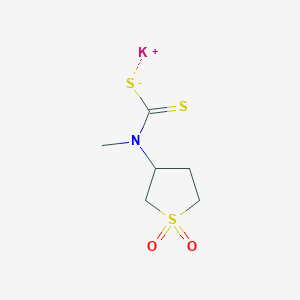
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate is a chemical compound with a unique structure that includes a dioxotetrahydrothiophenyl group and a carbamodithioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate typically involves the reaction of appropriate thiophene derivatives with carbamodithioate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxotetrahydrothiophenyl group to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted carbamodithioate derivatives.
科学研究应用
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
作用机制
The mechanism of action of Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
相似化合物的比较
Similar Compounds
Similar compounds to Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate include:
- Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)carbamodithioate
- Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(propyl)carbamodithioate
- Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(butyl)carbamodithioate
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique chemical reactivity and biological activity. Its methyl group may influence its solubility, stability, and interaction with biological targets differently compared to its ethyl, propyl, or butyl analogs.
生物活性
Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate, commonly referred to as a dithiocarbamate derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an inhibitor of various enzymes and has shown promise in therapeutic applications, particularly in neurodegenerative diseases and cancer treatment.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrahydrothiophene ring and a carbamodithioate group, which are known to contribute to its biological activity. The structural features include:
- Tetrahydrothiophene ring : Provides a stable framework for interaction with biological targets.
- Dithiocarbamate moiety : Known for its multifunctional pharmacophore capabilities, including antioxidant and antimicrobial properties.
Enzyme Inhibition
Research indicates that dithiocarbamate derivatives can act as potent inhibitors of various enzymes, notably acetylcholinesterase (AChE) and monoamine oxidases (MAOs). For instance:
- Acetylcholinesterase Inhibition : Compounds similar to this compound have shown significant inhibition of AChE with IC50 values in the low micromolar range. This suggests potential applications in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission .
- Monoamine Oxidase Inhibition : The compound also demonstrates inhibitory effects on MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters. Effective inhibitors can lead to increased levels of serotonin and dopamine, providing therapeutic benefits for mood disorders .
Anticancer Activity
Dithiocarbamate derivatives have been investigated for their anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines while sparing normal cells. For example:
- In vitro Studies : A derivative similar to this compound exhibited an IC50 value of 0.7 μM against acute myeloid leukemia (AML) progenitor cells, showing significant efficacy compared to standard treatments .
- Mechanism of Action : The apoptosis induced by these compounds is often linked to the activation of specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and survival .
Case Studies and Research Findings
Several studies have documented the biological activity of dithiocarbamate derivatives:
- Neuroprotective Effects : A study highlighted the ability of dithiocarbamate compounds to penetrate the blood-brain barrier (BBB), suggesting their potential use in neurodegenerative diseases .
- Antimicrobial Properties : Various derivatives have shown promising results against bacterial and fungal strains, with some compounds demonstrating minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities and interactions with target proteins. These studies support the observed biological activities by providing insights into the molecular mechanisms at play .
Data Tables
| Activity Type | Compound | IC50 Value | Target Enzyme/Cell Type |
|---|---|---|---|
| AChE Inhibition | Dithiocarbamate | 0.28 µM | Human AChE |
| MAO-B Inhibition | Dithiocarbamate | 0.0029 µM | Human MAO-B |
| Anticancer Activity | Similar Derivative | 0.7 µM | AML Progenitor Cells |
| Antimicrobial Activity | Various Derivatives | Varies | Bacterial/Fungal Strains |
属性
分子式 |
C6H10KNO2S3 |
|---|---|
分子量 |
263.4 g/mol |
IUPAC 名称 |
potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate |
InChI |
InChI=1S/C6H11NO2S3.K/c1-7(6(10)11)5-2-3-12(8,9)4-5;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 |
InChI 键 |
REMALOBYKCHEPV-UHFFFAOYSA-M |
规范 SMILES |
CN(C1CCS(=O)(=O)C1)C(=S)[S-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















